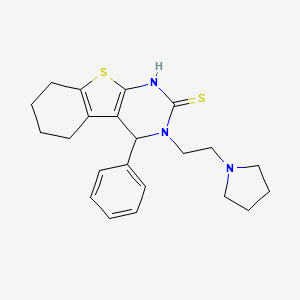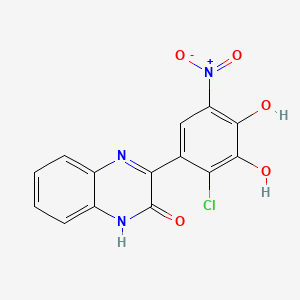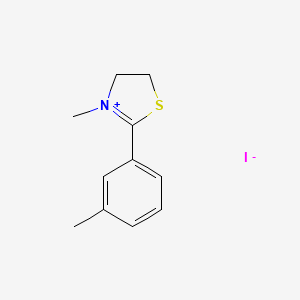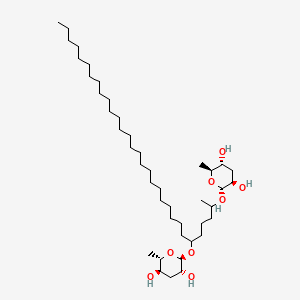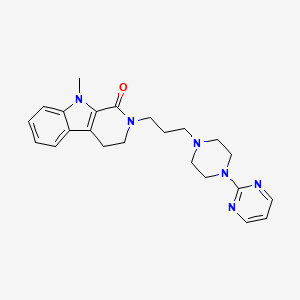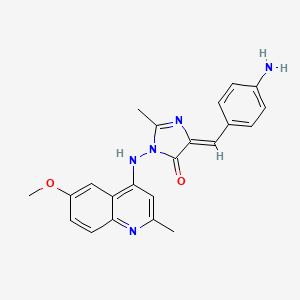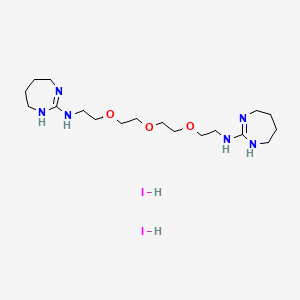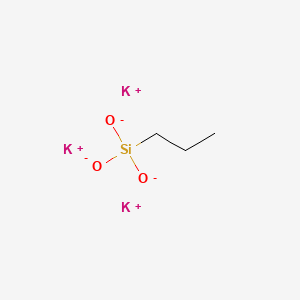
Tripotassium propylsilanetriolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium propylsilanetriolate is an inorganic compound with the molecular formula C3H7K3O3Si. It is a colorless crystalline solid that is highly soluble in water. This compound is known for its high thermal and chemical stability, making it resistant to decomposition under acidic, basic, and oxidative conditions .
Preparation Methods
Tripotassium propylsilanetriolate is typically synthesized through the reaction of triethoxypropylsilane with potassium hydroxide. The synthetic route involves the following steps:
Reaction of triphenylmethylsilane with chloropropene: to produce triphenylmethylpropylsilane.
Reaction of triphenylmethylpropylsilane with bromoethane: to yield triethoxypropylsilane.
Reaction of triethoxypropylsilane with potassium hydroxide: to form this compound.
Chemical Reactions Analysis
Tripotassium propylsilanetriolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although it is generally stable against oxidation.
Reduction: It is not commonly reduced due to its stability.
Substitution: It can undergo substitution reactions where the propyl group can be replaced by other organic groups.
Hydrolysis: It can hydrolyze in the presence of water to form silanetriol and potassium hydroxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tripotassium propylsilanetriolate has a wide range of applications in scientific research:
Biology: It is used in the study of silicon-based biochemistry and the role of silicon in biological systems.
Mechanism of Action
The mechanism by which tripotassium propylsilanetriolate exerts its effects involves its interaction with various molecular targets and pathways. In catalytic applications, it acts by facilitating the formation of reactive intermediates that drive the desired chemical transformations. In biological systems, it may interact with silicon-binding proteins and enzymes, influencing their activity and stability .
Comparison with Similar Compounds
Tripotassium propylsilanetriolate can be compared with other similar compounds such as:
Tripotassium citrate: Used in medical applications for managing renal tubular acidosis and kidney stones.
Aminopropyltriethoxysilane: Used in hydrophobic coatings but has a shorter efficiency compared to this compound.
The uniqueness of this compound lies in its high thermal and chemical stability, making it suitable for a wide range of applications where other compounds may fail.
Properties
CAS No. |
93857-00-2 |
|---|---|
Molecular Formula |
C3H7K3O3Si |
Molecular Weight |
236.47 g/mol |
IUPAC Name |
tripotassium;trioxido(propyl)silane |
InChI |
InChI=1S/C3H7O3Si.3K/c1-2-3-7(4,5)6;;;/h2-3H2,1H3;;;/q-3;3*+1 |
InChI Key |
WJMMIIYOFJPJML-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si]([O-])([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


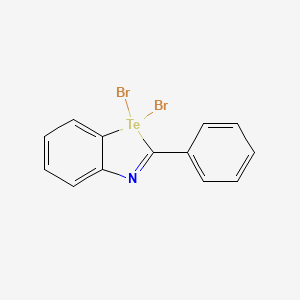

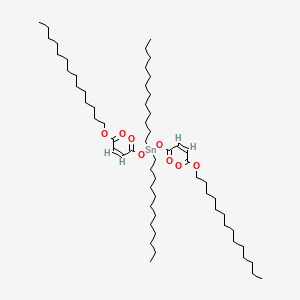
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
